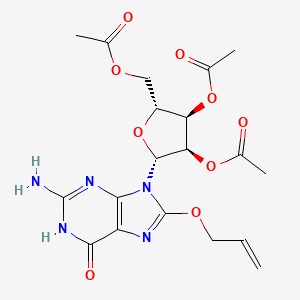

Tri-O-acetyl-8-(allyloxy)guanosine

Description

Significance of Nucleoside Modifications in Chemical and Biological Research

Nucleoside modifications are fundamental to various fields of chemical and biological research. These alterations to the canonical nucleoside structures—adenosine, guanosine (B1672433), cytidine, and uridine (B1682114) in RNA, and their deoxy counterparts in DNA—play crucial roles in cellular processes. biosynth.comyoutube.com Modifications can influence the stability, structure, and function of nucleic acids. amerigoscientific.comwikipedia.org For instance, they can impact mRNA stability and translation, and are integral to the proper functioning of transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs). wikipedia.orgnih.gov In the realm of medicinal chemistry, modified nucleosides are a cornerstone of antiviral and anticancer therapies. biosynth.comnih.gov By mimicking natural nucleosides, these synthetic analogs can be incorporated into viral or cellular DNA or RNA, thereby disrupting replication and other vital processes. biosynth.comelsevierpure.com

Overview of Purine (B94841) Nucleoside Analogs and Their Academic Context

Purine nucleoside analogs, a class of compounds that mimic natural purines like adenine (B156593) and guanine (B1146940), are significant in both academic research and clinical applications. nih.govcancer.gov These analogs are designed to interfere with metabolic pathways involving purines. nih.gov In an academic context, they serve as powerful tools to probe the mechanisms of enzymes involved in nucleic acid metabolism and to study the intricacies of DNA and RNA synthesis. nih.gov Several purine analogs, such as fludarabine, cladribine, and pentostatin, have been successfully developed into drugs for treating various cancers, particularly hematological malignancies. elsevierpure.comnih.gov Their mechanisms of action often involve phosphorylation to their triphosphate forms, which then compete with natural nucleotides for incorporation into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. nih.gov

Rationale for Researching 8-Substituted Guanosine Scaffolds, Including the Allyloxy Moiety

The C8 position of the guanine ring is a frequent site for modification, both naturally occurring as a result of oxidative stress and synthetically introduced for research purposes. researchgate.netnih.gov The substitution at the 8-position can significantly influence the conformation of the nucleoside. 8-substituted guanosine derivatives have been investigated for their potential as inducers of cell differentiation and as immunostimulatory agents. nih.govpnas.orgacs.org The introduction of an allyloxy group at the 8-position provides a versatile chemical handle. The allyl group can participate in various chemical reactions, allowing for further functionalization of the guanosine scaffold. This makes 8-(allyloxy)guanosine (B1140762) derivatives valuable intermediates in the synthesis of more complex modified nucleosides.

Historical Perspective on O-Acetylated Nucleosides as Synthetic Intermediates

The use of O-acetyl groups as protecting groups for the hydroxyl functions of the sugar moiety has a long history in nucleoside chemistry. nih.govscielo.br Acetylation of the 2', 3', and 5'-hydroxyl groups of ribonucleosides renders them more soluble in organic solvents and prevents unwanted side reactions during the chemical modification of the nucleobase. scielo.br These acetyl groups are generally stable under a range of reaction conditions but can be readily removed when desired. scielo.br The deprotection is typically achieved through methanolysis catalyzed by a base like ammonia (B1221849) or triethylamine, or through enzymatic hydrolysis. scielo.br This strategy of protection and deprotection has been instrumental in the multi-step synthesis of a vast array of modified nucleosides. nih.govscielo.br

Structure

3D Structure

Properties

Molecular Formula |

C₁₉H₂₃N₅O₉ |

|---|---|

Molecular Weight |

465.41 |

Synonyms |

Tri-O-acetyl-8-(2-propenyloxy)guanosine; |

Origin of Product |

United States |

Structural and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Guanosine (B1672433) Derivatives

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For guanosine derivatives, including Tri-O-acetyl-8-(allyloxy)guanosine, NMR is crucial for determining the three-dimensional structure and conformation in solution.

Proton (¹H) NMR Spectroscopic Characterization

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the study of guanosine derivatives, ¹H NMR spectra reveal characteristic signals for the protons of the purine (B94841) base, the ribose sugar, and any substituents. For instance, the ¹H NMR spectrum of guanosine itself shows distinct signals for the H-8 proton of the purine ring and the anomeric proton (H-1') of the ribose moiety. researchgate.net

The introduction of acetyl groups at the 2', 3', and 5' positions of the ribose and an allyloxy group at the C8 position of the guanine (B1146940) base in this compound leads to predictable changes in the ¹H NMR spectrum. The protons of the acetyl groups typically appear as sharp singlets in the upfield region, while the protons of the allyl group exhibit characteristic multiplets corresponding to the vinyl and methylene (B1212753) protons. The chemical shifts of the ribose protons are also shifted downfield due to the deshielding effect of the acetyl groups.

A study on N-acyl derivatives of guanosine highlights the utility of ¹H NMR in determining the site of acylation and understanding tautomeric and conformational equilibria. nih.govrsc.orgrsc.org While specific ¹H NMR data for this compound is not detailed in the provided results, the principles of ¹H NMR characterization of guanosine derivatives are well-established.

Table 1: Representative ¹H NMR Chemical Shifts for Guanosine Derivatives This table is illustrative and based on general knowledge of guanosine derivative NMR data, as specific data for the target compound was not found.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-8 | ~7.8-8.2 | s |

| H-1' | ~5.8-6.0 | d |

| Allyl CH=CH₂ | ~5.9-6.1 | m |

| Allyl CH=CH₂ | ~5.2-5.4 | m |

| Allyl O-CH₂ | ~4.8-5.0 | d |

| Ribose H-2', H-3', H-4' | ~4.0-5.5 | m |

| Ribose H-5', H-5'' | ~4.2-4.5 | m |

| Acetyl CH₃ | ~2.0-2.2 | s |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For instance, the carbonyl carbons of the acetyl groups are typically observed in the downfield region (around 170 ppm). The carbons of the purine ring and the allyloxy group have characteristic chemical shifts that aid in their assignment. A related compound, 8-Methoxy-2',3',5'-Tri-O-acetylguanosine, has been characterized by ¹³C NMR, providing a reference for the expected chemical shifts in similar guanosine derivatives. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on general knowledge and data from related compounds.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Acetyl) | 169-171 |

| C-6 | ~157 |

| C-2 | ~154 |

| C-4 | ~151 |

| C-8 | ~148 |

| C-5 | ~117 |

| Allyl CH=CH₂ | 132-134 |

| Allyl CH=CH₂ | 118-120 |

| C-1' | 86-88 |

| C-4' | 80-82 |

| C-2', C-3' | 70-73 |

| Allyl O-CH₂ | 68-70 |

| C-5' | 62-64 |

| CH₃ (Acetyl) | 20-21 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.comyoutube.com This is particularly useful for tracing the connectivity of protons within the ribose sugar ring and the allyl group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.comyoutube.comcolumbia.edulibretexts.org It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.comyoutube.comcolumbia.edulibretexts.org HMBC is crucial for establishing long-range connectivities, for example, between the anomeric proton (H-1') and the C4 and C8 carbons of the purine base, and between the protons of the acetyl and allyloxy groups and their neighboring carbons.

Isotope Labeling Strategies for Enhanced NMR Studies

For larger or more complex biomolecules, including large RNAs containing guanosine, spectral overlap can be a significant challenge in NMR. acs.orgnih.gov Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), is a powerful strategy to overcome this limitation. acs.orgnih.govnih.govproquest.comutoronto.ca

Selective labeling of the guanosine unit, for instance at the N7 or N9 position of the purine ring, can simplify complex spectra and provide specific probes for studying molecular interactions and dynamics. nih.gov While the synthesis of isotopically labeled this compound would be a complex undertaking, the principles of isotope labeling are well-established for enhancing NMR studies of nucleic acid components. nih.govproquest.comutoronto.ca These strategies allow for the application of advanced NMR experiments that can provide detailed structural and dynamic information not accessible with unlabeled samples.

Mass Spectrometric (MS) Characterization and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. kobv.denih.gov For this compound (C₁₉H₂₃N₅O₈), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

The analysis of fragmentation patterns in the mass spectrum provides further structural confirmation. kobv.deresearchgate.net Under the high-energy conditions of the mass spectrometer, the molecule will break apart in a predictable manner. Characteristic fragment ions would correspond to the loss of the acetyl groups, the allyl group, and cleavage of the glycosidic bond to separate the purine base from the ribose sugar. The accurate mass measurement of these fragment ions by HRMS helps to elucidate the fragmentation pathways and confirm the connectivity of the different structural motifs within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like nucleoside derivatives. wikipedia.org This method is particularly adept at generating intact molecular ions from a solution, which is essential for unambiguous molecular formula confirmation. youtube.com

In the analysis of this compound, ESI-MS would be employed to verify its molecular mass. The compound would be introduced into the mass spectrometer in a suitable solvent, and a high voltage would be applied to produce a fine spray of charged droplets. As the solvent evaporates, intact protonated molecules, typically [M+H]⁺, are generated. acs.orgnih.gov Given the molecular formula of this compound (C₁₉H₂₃N₅O₉), the expected monoisotopic mass of the neutral molecule is approximately 481.15 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 482.16. The detection of this ion confirms the molecular weight of the compound. Further analysis using tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion, providing valuable information about the structural components, such as the loss of acetyl or allyloxy groups. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Information Provided |

| [M+H]⁺ | ~482.16 | Molecular Weight Confirmation |

| [M+Na]⁺ | ~504.14 | Adduct ion, supports MW |

Vibrational Spectroscopy for Structural Confirmation (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond and functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. tandfonline.comacs.org

For this compound, IR and Raman spectroscopy would confirm the presence of its key structural motifs: the acetyl groups, the allyloxy substituent, and the guanosine core. The spectra would be expected to display characteristic bands for the carbonyl (C=O) stretching of the acetyl groups, the C-O stretching of the esters and ether, the C=C stretching of the allyl group, and various vibrations associated with the purine ring and the amine group of guanine. tandfonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Acetyl (CH₃CO) | C=O Stretch | 1730-1750 | IR, Raman |

| Allyl (CH₂=CHCH₂O) | C=C Stretch | 1640-1650 | Raman |

| Guanosine Core | C=O Stretch | 1680-1700 | IR, Raman |

| Guanosine Core | N-H Bending | 1630-1660 | IR |

| Guanosine Core | Aromatic Ring Stretch | 1400-1600 | IR, Raman |

| Ester/Ether | C-O Stretch | 1000-1300 | IR |

The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the successful incorporation of the acetyl and allyloxy modifications onto the guanosine scaffold.

Chiroptical Spectroscopy (CD Spectroscopy) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. youtube.com For a modified nucleoside like this compound, which contains multiple chiral centers in its ribose sugar moiety, CD spectroscopy is essential for confirming its stereochemistry. genesilico.plnih.gov

The CD spectrum of this compound would be generated by analyzing the molecule in a suitable solvent. The resulting spectrum, which plots ellipticity against wavelength, is highly sensitive to the spatial arrangement of the atoms around the chiral centers. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a specific stereoisomer. By comparing the experimental CD spectrum to that of known nucleoside standards or to spectra predicted by computational methods, the absolute configuration of the chiral centers in the acetylated ribose ring can be unambiguously assigned. mtoz-biolabs.com This is particularly important as the biological activity of nucleoside analogs is often dependent on their specific stereochemistry.

X-ray Crystallographic Analysis of Nucleoside Derivatives for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide detailed information about bond lengths, bond angles, and the conformation of the molecule, offering an unparalleled level of structural detail. nih.govmdpi.com For a modified nucleoside such as this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. wikipedia.org

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting structural data would confirm the connectivity of the atoms, the conformation of the ribose ring (e.g., C2'-endo or C3'-endo), the orientation of the glycosidic bond, and the spatial arrangement of the acetyl and allyloxy substituents.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | The 3D arrangement of atoms in the chiral centers. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions in the crystal packing. |

The successful crystallographic analysis would provide an unambiguous and high-resolution picture of the molecule's solid-state architecture, corroborating the findings from the spectroscopic techniques.

Chemical Reactivity and Functionalization Strategies of Tri O Acetyl 8 Allyloxy Guanosine

Exploitation of the Allyloxy Group as a Chemical Handle

The allyloxy group at the C8 position of the guanine (B1146940) nucleus is a particularly attractive site for chemical modification. Its terminal alkene functionality is amenable to a range of modern synthetic methodologies, enabling the introduction of diverse molecular fragments.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) for Bioconjugation

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, selectivity, and biocompatibility. nih.govnih.gov The allyloxy group of Tri-O-acetyl-8-(allyloxy)guanosine, after conversion to a terminal alkyne or an azide (B81097), can readily participate in CuAAC reactions. This allows for the covalent attachment of this nucleoside derivative to other molecules, such as proteins, nucleic acids, or fluorescent dyes, that have been functionalized with a complementary azide or alkyne group. nih.gov This strategy is pivotal in creating complex biomolecular conjugates for studying biological processes or for developing targeted therapeutics. The reaction is known for its reliability and the stable triazole linkage that is formed. nih.gov

While direct examples involving this compound are not extensively detailed in the provided search results, the principles of click chemistry are broadly applicable to molecules containing azide and alkyne functionalities. The general scheme involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent.

Palladium-Catalyzed Transformations (e.g., Heck Coupling, Allylic Substitution)

The alkene of the allyloxy group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The Heck reaction , for instance, involves the coupling of the allyloxy group with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would result in the formation of a more complex, substituted alkene at the 8-position of the guanosine (B1672433) core. The Heck reaction is known for its tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov While the provided search results highlight the general principles and applications of the Heck reaction, specific examples with this compound as the substrate are not explicitly detailed. semanticscholar.org

Palladium-catalyzed allylic substitution is another powerful transformation that can be applied to the allyloxy group. In this reaction, a nucleophile displaces a leaving group at the allylic position, with the reaction being catalyzed by a palladium complex. This would allow for the introduction of a wide variety of nucleophiles at the terminus of the three-carbon chain of the allyloxy group, further expanding the molecular diversity that can be achieved from this starting material. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Reagents | Product Feature |

| Heck Coupling | Allyloxy group, Aryl/Vinyl Halide | Palladium catalyst, Base | Arylated or vinylated alkene at C8 |

| Allylic Substitution | Allyloxy group, Nucleophile | Palladium catalyst | Introduction of a nucleophile at the allylic position |

Cleavage and Modification of the Allyloxy Group

The allyloxy group can also be cleaved under specific conditions, which can be a strategic step in a multi-step synthesis. For instance, treatment with palladium catalysts in the presence of a suitable scavenger can remove the allyl group, revealing a hydroxyl group at the 8-position. This 8-hydroxyguanosine (B14389) derivative can then be subjected to further functionalization.

Furthermore, the double bond of the allyloxy group can be modified through various classical alkene reactions. These include, but are not limited to, dihydroxylation to form a diol, epoxidation to yield an epoxide, or hydrogenation to produce a propyloxy group. Each of these transformations introduces new functional handles for subsequent chemical reactions. The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions has been a subject of study, although this is more related to the properties of the guanosine base itself rather than the allyloxy group. nih.gov

Functionalization of the Acetyl Protecting Groups on the Ribose Moiety

The three acetyl groups on the ribose sugar of this compound serve as protecting groups for the hydroxyl functions. The ability to selectively remove these groups is crucial for synthesizing specifically modified nucleoside analogues.

Controlled Deacetylation Procedures

The removal of the acetyl groups, or deacetylation, is a common and critical step in nucleoside chemistry. nih.gov This is often achieved under basic conditions, for example, using a solution of ammonia (B1221849) in methanol (B129727) or sodium methoxide (B1231860) in methanol (Zemplén deacetylation). By carefully controlling the reaction conditions such as temperature, reaction time, and the stoichiometry of the base, it is possible to achieve selective deacetylation.

For instance, the 5'-acetyl group is generally more labile than the 2'- and 3'-acetyl groups due to less steric hindrance, allowing for its selective removal to yield a 5'-hydroxyl derivative. nih.gov This free 5'-hydroxyl group is a key intermediate for the synthesis of nucleotides through phosphorylation. The use of enzymes, such as lipases or esterases, can also provide high regioselectivity in the deacetylation of acetylated nucleosides. researchgate.netnih.gov These enzymatic methods are often performed under mild conditions, which helps to preserve other sensitive functional groups within the molecule. researchgate.net

| Method | Reagents/Conditions | Selectivity |

| Zemplén Deacetylation | Catalytic NaOMe in MeOH | Often complete deacetylation; can be controlled for partial deacetylation. |

| Ammonolysis | NH₃ in MeOH | Generally complete deacetylation. |

| Enzymatic Deacetylation | Lipases, Esterases | Can be highly regioselective, depending on the enzyme. nih.gov |

| Schwartz's Reagent | Cp₂Zr(H)Cl | Reported for selective N-deacetylation, but may have applications in O-deacetylation under specific conditions. researchgate.netnih.gov |

Chemo-Selective Reactions Involving Acetate (B1210297) Esters

While deacetylation is the most common transformation of the acetate esters, other chemo-selective reactions are also possible. Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. youtube.com In the context of this compound, this would involve reactions that target the acetate esters without affecting the allyloxy group or the guanine base.

One such possibility is transesterification, where the acetyl groups are exchanged for other ester groups by reacting the nucleoside with an alcohol in the presence of an appropriate catalyst. This could be used to introduce different protecting groups or to functionalize the ribose moiety in a specific manner.

While the search results provide general principles of chemoselectivity and reactions of esters, specific examples of chemo-selective reactions on the acetate groups of this compound, other than deacetylation, are not explicitly detailed. The development of such reactions would be a valuable addition to the synthetic chemist's toolbox for the modification of nucleosides.

Reactivity of the Guanine Nucleobase System in Modified Analogs

The introduction of an allyloxy group at the C8-position of the guanine nucleobase in this compound significantly influences its chemical reactivity. This modification, along with the acetyl protecting groups on the ribose moiety, dictates the molecule's behavior in various chemical transformations.

Electrophilic and Nucleophilic Reactions at the Purine (B94841) Core

The purine core of guanosine possesses several sites susceptible to electrophilic and nucleophilic attack. The presence of the electron-donating allyloxy group at the C8-position modulates the electron density distribution within the purine ring system, thereby affecting its reactivity profile.

Electrophilic Reactions: The C8-position of guanine is typically susceptible to electrophilic attack. However, in this compound, this position is already substituted. The allyloxy group, being electron-donating, can influence the reactivity of other positions. For instance, electron-donating substituents at C8 can enhance the electron density of the pyrimidine (B1678525) motif, potentially influencing the regioselectivity of further reactions. nih.gov

Late-stage C-H functionalization of purine nucleosides, often mediated by transition metals, has emerged as a powerful tool for introducing various substituents. mdpi.comnih.gov While direct C8-alkylation is a common strategy starting from unprotected guanosine, the presence of the 8-allyloxy group would likely direct electrophilic attack to other positions, such as the N7-position, which is a known site for metal ion binding and alkylation. mdpi.com The N7-position's accessibility can be influenced by the conformation of the glycosidic bond, which is in turn affected by the bulky C8-substituent.

Nucleophilic Reactions: Nucleophilic substitution at the C8-position is a common strategy for introducing alkoxy groups, typically starting from an 8-halopurine precursor. mdpi.comnih.gov The synthesis of C8-alkoxy analogues is often achieved through nucleophilic displacement of a good leaving group, such as a halogen, by an alkoxide. mdpi.comnih.gov This highlights the electrophilic nature of the C8-carbon in such precursors.

In the case of this compound, the allyloxy group itself is not a typical leaving group under standard conditions. However, the purine ring can be activated towards nucleophilic attack at other positions. For example, direct regioselective C-H cyanation of purines has been achieved at the C8-position through activation with triflic anhydride, demonstrating that even a C-H bond can be rendered susceptible to nucleophilic attack. nih.gov While the C8-position in the target molecule is substituted, this illustrates the potential for activating other positions on the purine ring for nucleophilic reactions.

The following table summarizes the general reactivity of the guanine purine core and the influence of C8-substituents.

| Reaction Type | Position(s) | Reagents/Conditions | Influence of C8-Alkoxy Group |

| Electrophilic Attack | C8, N7 | Alkylating agents, Metal catalysts | C8 is blocked; may direct to N7 |

| Nucleophilic Substitution | C8 | Nucleophiles (e.g., alkoxides) on 8-halopurines | Already substituted; allyloxy group is not a good leaving group |

| C-H Functionalization | C8 | Transition metal catalysts, radical initiators | C8 is blocked; influences regioselectivity of other positions |

| Cyanation (on activated purine) | C8 | TMSCN, triflic anhydride | C8 is blocked; illustrates potential for activating other sites |

Stability and Tautomerism of the Modified Guanine Base

The stability of the N-glycosidic bond and the tautomeric equilibrium of the guanine base are crucial aspects of the chemical behavior of this compound.

Stability: The N-glycosidic bond of purine nucleosides is susceptible to cleavage under acidic conditions. However, the introduction of an electron-donating group at the C8-position, such as a methoxy (B1213986) or benzyloxy group, has been shown to significantly increase the stability of this bond. nih.gov In a study comparing the acidic hydrolysis of guanosine with 8-methoxyguanosine (B1660016) and 8-benzyloxyguanosine, the 8-alkoxy derivatives were found to be much more resistant to depurination. nih.gov While guanosine was 50% depurinated after 85 minutes, the 8-alkoxy analogs did not reach this level of degradation even after 24 hours. nih.gov This enhanced stability can be attributed to the electron-donating nature of the alkoxy group, which strengthens the N-glycosidic linkage. It is highly probable that the allyloxy group in this compound confers similar stability.

The stability of the allyloxy group itself is also a consideration. While generally stable, the allyl group can be cleaved under specific conditions, such as those involving palladium catalysis, which is a common method for deallylation in organic synthesis.

Tautomerism: Guanine and its derivatives can exist in different tautomeric forms. For 8-substituted guanosines, the equilibrium between the keto and enol forms is of particular interest. For 8-hydroxyguanosine, the 8-keto tautomer is favored. The introduction of a substituent at the C8-oxygen, as in 8-alkoxyguanosines, locks the base in the 8-alkoxy form, preventing keto-enol tautomerism at this position. The tautomeric equilibrium at the O6/N1 position of the pyrimidine part of the purine ring is generally not significantly affected by the nature of the C8-substituent. nih.gov

The presence of a bulky substituent at the C8-position, such as an allyloxy group, is known to favor the syn conformation of the N-glycosidic bond. nih.gov This is in contrast to the predominant anti conformation in unmodified guanosine within a standard RNA duplex. This conformational preference can have significant implications for its biological activity and interactions with other molecules.

The table below summarizes the stability and tautomeric features of 8-alkoxy-modified guanosines.

| Property | Observation in 8-Alkoxyguanosines | Implication for this compound |

| N-Glycosidic Bond Stability | Increased resistance to acidic hydrolysis compared to guanosine. nih.gov | Expected to have enhanced stability against depurination. |

| Tautomerism at C8 | Locked in the 8-alkoxy form. | No keto-enol tautomerism at the C8 position. |

| Tautomerism at O6/N1 | Largely unaffected by the C8 substituent. nih.gov | Expected to be similar to unmodified guanosine. |

| Glycosidic Bond Conformation | Predominantly syn conformation due to steric bulk at C8. nih.gov | Likely adopts a syn conformation. |

Regio- and Stereochemical Control in Subsequent Derivatizations

Further functionalization of this compound requires precise control over regioselectivity and stereochemistry, both at the purine core and the ribose moiety.

Regioselectivity: The existing substituents on this compound will direct subsequent reactions. As discussed, the C8-position is blocked, and electrophilic attack is likely to be directed towards the N7-position. The acetyl groups on the ribose offer protection to the hydroxyl groups, but their removal would open up possibilities for regioselective reactions on the sugar. For instance, selective protection and deprotection strategies could allow for functionalization at the 2', 3', or 5' positions of the ribose. Regioselective arylation at the 2'-O position of the ribose has been demonstrated in purine nucleosides, where a stacking interaction between the incoming electrophile and the purine ring is thought to control the regioselectivity. nih.gov

Stereochemistry: Controlling the stereochemistry of subsequent reactions is paramount, particularly for those involving the chiral centers of the ribose. The stereochemical outcome of glycosylation reactions to form nucleosides is heavily influenced by the protecting groups on the sugar and the nature of the nucleobase. While this compound is already formed, any reaction at the anomeric carbon (C1') would need to consider these factors to control the α or β configuration.

For reactions on the ribose moiety, the existing stereochemistry will influence the approach of reagents. For example, nucleophilic attack on a carbonyl introduced into the ribose ring would likely occur from the less hindered face. The acetyl protecting groups can also exert stereoelectronic effects, influencing the conformation of the ribose ring and thereby the stereochemical outcome of reactions. The development of stereoselective methods for the synthesis of complex carbohydrates often relies on the careful choice of protecting groups to modulate the reactivity and stereoselectivity of glycosylation and other transformations. mdpi.com

The following table outlines strategies for controlling regioselectivity and stereochemistry in the derivatization of modified nucleosides.

| Derivatization Site | Type of Control | Key Strategies |

| Purine Core (e.g., N7) | Regioselectivity | Exploiting the inherent nucleophilicity of N7; use of directing groups. |

| Ribose Hydroxyls | Regioselectivity | Orthogonal protecting group strategies; enzymatic transformations. |

| Anomeric Carbon (C1') | Stereoselectivity | Neighboring group participation by protecting groups (e.g., at C2'); solvent effects; nature of the Lewis acid catalyst. |

| Other Ribose Positions | Stereoselectivity | Substrate control from existing chiral centers; use of chiral reagents or catalysts. |

Applications in Chemical Biology and Material Science

Development of Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. Tri-O-acetyl-8-(allyloxy)guanosine serves as a promising scaffold for the creation of such probes due to the reactive nature of its allyloxy group.

Fluorescent and Spin-Labeled Nucleoside Analogs

The allyloxy group at the 8-position of the guanine (B1146940) base provides a convenient chemical handle for the attachment of reporter molecules, such as fluorophores or spin labels. The double bond of the allyl group can undergo various chemical transformations, including Heck coupling, hydroboration-oxidation, or thiol-ene "click" chemistry, to introduce a wide array of functionalities. This allows for the synthesis of fluorescent nucleoside analogs that can be used to study DNA and RNA structure and dynamics, protein-nucleic acid interactions, and cellular imaging.

Similarly, spin labels like nitroxide radicals can be attached to the allyloxy group. These spin-labeled nucleosides can be incorporated into nucleic acids and studied by electron paramagnetic resonance (EPR) spectroscopy to obtain information about their local environment, conformation, and dynamics.

Table 1: Potential Reactions for Functionalizing the Allyloxy Group

| Reaction Type | Reagents | Potential Attached Moiety |

| Heck Coupling | Palladium catalyst, vinyl-functionalized fluorophore | Fluorescent probe |

| Hydroboration-Oxidation | Borane, then hydrogen peroxide and base | Hydroxyl group for further conjugation |

| Thiol-Ene "Click" Chemistry | Thiol-containing spin label, photoinitiator | Spin label |

| Olefin Metathesis | Grubbs catalyst, alkene-functionalized reporter | Various reporter groups |

Photoaffinity Probes for Protein-Nucleic Acid Crosslinking

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of proteins on nucleic acids. The allyloxy group of this compound can be chemically modified to incorporate a photo-reactive moiety, such as an azido (B1232118) or diazirine group. Once incorporated into a DNA or RNA strand, this modified nucleoside can be crosslinked to a binding protein upon exposure to UV light. Subsequent analysis, often involving mass spectrometry, can then identify the protein and the specific site of interaction. The acetyl groups on the ribose are temporary and would be removed prior to the final application in biological systems.

Building Blocks for Modified Oligonucleotides and Nucleic Acid Mimics

The ability to incorporate modified nucleosides into synthetic DNA and RNA is crucial for a wide range of applications, from therapeutics to nanotechnology.

Incorporation into Synthetic DNA/RNA Strands

This compound, after appropriate conversion to a phosphoramidite (B1245037) derivative, can be used as a monomer in automated solid-phase oligonucleotide synthesis. The acetyl groups protect the hydroxyl functions of the ribose during the synthesis cycles. Once incorporated into a DNA or RNA strand, the allyloxy group can serve as a point for post-synthetic modification. This allows for the site-specific introduction of labels, crosslinkers, or other functional groups into the oligonucleotide. This strategy offers greater flexibility than incorporating already modified phosphoramidites.

Generation of Nucleic Acid-Based Nanostructures

DNA and RNA are increasingly used as building materials for the construction of nanoscale objects and devices. The ability to introduce specific modifications into oligonucleotides is key to controlling the assembly and function of these nanostructures. By incorporating 8-allyloxyguanosine (B12396639) into DNA or RNA strands, it is possible to create specific anchor points for the attachment of other molecules, such as proteins, nanoparticles, or other nucleic acid strands. This can be used to create complex, multi-component nanostructures with tailored properties and functionalities.

Scaffolds for Bioconjugation and Multivalent Systems

The concept of multivalency is important in biology, where multiple, simultaneous interactions can lead to a significant increase in binding affinity and specificity. This compound can serve as a versatile scaffold for the construction of multivalent systems. The allyloxy group provides a site for the attachment of various ligands, while the nucleoside itself can be part of a larger structure, such as an oligonucleotide or a dendrimer. This allows for the creation of complex architectures where multiple copies of a ligand can be presented in a defined spatial arrangement, leading to enhanced biological activity.

Preparation of Glycoconjugates and Hybrid Molecules

The synthesis of glycoconjugates, molecules in which a carbohydrate is linked to another chemical species, is a significant area of research. These hybrid molecules are crucial for studying and modulating biological processes. While the direct use of this compound in the preparation of glycoconjugates is not extensively documented in readily available literature, its structural motifs are analogous to other modified nucleosides employed in such syntheses. The allyl group at the 8-position can, in principle, be functionalized through various reactions such as hydroboration-oxidation to yield a primary alcohol, which can then be glycosylated. Alternatively, olefin cross-metathesis reactions could be employed to attach sugar moieties.

Conjugation to Peptides, Proteins, or Polymers

The covalent attachment of nucleosides to peptides, proteins, or polymers can impart novel properties to these macromolecules, including enhanced cellular uptake, targeted delivery, and new functionalities. The allyloxy group of this compound provides a prime site for such conjugations.

One common strategy involves the transformation of the allyl group into a more reactive functional group. For instance, oxidative cleavage of the double bond can yield an aldehyde, which can then be coupled to an amino group on a peptide or polymer via reductive amination. Another approach is to utilize thiol-ene "click" chemistry, where a thiol-containing peptide or polymer is reacted with the allyl group in the presence of a radical initiator to form a stable thioether linkage.

Utilization in Reaction Method Development for Complex Molecules

The development of novel synthetic methods is paramount for the efficient construction of complex molecular architectures. Modified nucleosides like this compound can serve as platforms for testing and showcasing new chemical reactions. The presence of multiple functional groups—the purine (B94841) ring, the protected ribose, and the allyloxy group—allows for the exploration of selective transformations.

For example, the allyloxy group is a substrate for various transition metal-catalyzed reactions. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, could be employed to introduce a wide range of nucleophiles at the allylic position, thereby creating a library of novel 8-substituted guanosine (B1672433) derivatives. Furthermore, the development of new protecting group strategies or glycosylation methods could be demonstrated on a substrate like this compound, highlighting the method's compatibility with sensitive nucleoside structures.

While specific and detailed research findings on the extensive application of this compound in these precise areas are not widely reported, its chemical nature strongly suggests its potential as a versatile tool for chemists in the fields of chemical biology and synthetic methodology development. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

Computational and Theoretical Investigations of Tri O Acetyl 8 Allyloxy Guanosine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, such as a protein or nucleic acid. These methods are fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.

Molecular Docking would involve computationally placing Tri-O-acetyl-8-(allyloxy)guanosine into the binding site of various known biological targets. This process calculates the probable binding affinity and preferred orientation of the compound within the target's active site. For a guanosine (B1672433) derivative, logical targets could include enzymes involved in nucleotide metabolism, such as kinases, polymerases, or transferases, as well as receptors that recognize purine (B94841) structures.

Molecular Dynamics (MD) Simulations would then be used to observe the dynamic behavior of the ligand-target complex over time. An MD simulation would track the movements and interactions of every atom in the system, providing a more detailed and realistic view of the binding stability. Key parameters that would be analyzed include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific hydrogen bonds and hydrophobic interactions that maintain the binding.

Conformational Analysis of the Nucleoside and Its Derivatives

The biological activity of a nucleoside analog is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis of this compound would explore the different spatial arrangements of its atoms and determine the most energetically favorable conformations.

This analysis would focus on several key aspects of its structure:

Sugar Puckering: The conformation of the ribose sugar ring (whether it adopts a C2'-endo, C3'-endo, or other pucker) is critical for how the nucleoside fits into the active sites of enzymes or into DNA/RNA structures.

Glycosidic Bond Rotation: The orientation of the guanine (B1146940) base relative to the sugar (the syn vs. anti conformation) significantly influences its interaction with target molecules.

Allyloxy and Acetyl Group Orientations: The flexibility and preferred orientations of the allyloxy group at the 8-position and the tri-O-acetyl groups on the sugar would also be determined, as these modifications heavily influence the molecule's steric and electronic properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, would be employed to investigate the electronic properties of this compound. These calculations provide a deep understanding of the molecule's intrinsic characteristics.

Key properties that would be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO gap can indicate its chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding.

Partial Atomic Charges: Calculating the partial charges on each atom would provide a quantitative measure of the charge distribution, helping to explain potential sites of interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies (pre-clinical context)

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. In a pre-clinical context for a novel compound like this compound, a hypothetical QSAR study would involve designing and synthesizing a library of related derivatives.

The process would involve:

Creating a Library: A series of analogs would be created by systematically modifying the structure of the parent compound (e.g., changing the substituent at the 8-position, altering the groups on the sugar).

Biological Testing: The biological activity of each compound in the library would be measured through in vitro assays.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical properties like logP, molecular weight, polar surface area, and electronic and steric parameters) would be calculated for each analog.

Model Building: Statistical methods would be used to build a mathematical model that relates the descriptors to the observed biological activity. This model could then be used to predict the activity of new, unsynthesized compounds.

In silico Prediction of Biochemical Pathway Modulation

In silico tools can be used to predict how a compound might affect various biochemical pathways within a cell. These predictions are typically based on the compound's structural similarity to known molecules with established biological activities.

For this compound, this would involve using bioinformatics databases and predictive software to:

Target Prediction: Compare its structure against libraries of known ligands to identify potential protein targets.

Pathway Analysis: Once potential targets are identified, pathway analysis tools can map these targets to specific biochemical pathways (e.g., purine metabolism, cell signaling cascades, DNA replication). This would generate hypotheses about which cellular processes the compound is most likely to influence. These predictions would then require experimental validation.

While the specific computational and theoretical investigation of this compound remains an open area of research, the established methodologies described here provide a clear roadmap for elucidating its properties and potential biological significance. The insights gained from such studies would be invaluable in guiding future experimental work and unlocking the potential of this and other modified nucleosides.

Future Research Directions and Unexplored Potential

Expanding the Synthetic Scope of 8-Substituted Guanosine (B1672433) Analogs

The synthesis of 8-substituted guanosine analogs has traditionally relied on multi-step processes often beginning with the halogenation of a protected guanosine derivative, followed by nucleophilic substitution. While effective, these methods can be limited in scope and efficiency. The future of this field lies in the development of more direct, versatile, and atom-economical synthetic strategies.

Future research should focus on late-stage C-H functionalization, which would allow for the direct introduction of alkoxy groups and other functionalities onto the C8-position of the guanosine core without the need for pre-functionalization (e.g., halogenation). Furthermore, the application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could significantly broaden the range of accessible 8-substituted analogs. rsc.org These reactions could enable the introduction of a diverse array of functional groups, moving beyond simple alkoxy or amino substituents to include complex aliphatic and aromatic structures. The development of such methodologies would accelerate the generation of extensive libraries of compounds for biological screening.

| Synthetic Strategy | Description | Potential Advantages | Future Research Focus |

| Direct C-H Activation | Catalytic activation and functionalization of the C8-H bond of the purine (B94841) ring. | Reduces step count, improves atom economy, avoids harsh halogenation reagents. | Development of selective and robust catalysts for direct C8-alkoxylation and arylation. |

| Palladium-Catalyzed Cross-Coupling | Coupling of 8-halo-guanosine with various alcohols, boronic acids, or amines. rsc.org | High functional group tolerance, broad substrate scope, well-established catalytic systems. | Optimization for complex nucleoside substrates; exploration of novel ligand systems to improve yield and selectivity. |

| Biocatalysis | Use of enzymes to perform regioselective modifications on the guanosine scaffold. | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes capable of C8-functionalization. |

| Flow Chemistry | Performing multi-step syntheses in continuous flow reactors. | Improved safety, scalability, and reaction control; potential for rapid library synthesis. | Integration of protection, functionalization, and deprotection steps into a continuous sequence. |

Exploring Novel Biochemical Mechanisms of Action

The biological activities of 8-substituted guanosine analogs are most prominently associated with their function as agonists for Toll-like receptor 7 (TLR7), which triggers innate immune responses. nih.gov This activity is a cornerstone of their therapeutic potential. However, the full spectrum of their biochemical interactions is likely far broader and remains an area ripe for exploration.

Future investigations should aim to uncover novel mechanisms of action beyond TLR7 agonism. For instance, certain 8-substituted guanosines have been shown to induce differentiation in leukemia cells, suggesting interactions with cellular pathways controlling proliferation and maturation. nih.gov The structural similarity of these compounds to endogenous signaling molecules like guanosine triphosphate (GTP) implies that they could act as modulators of G-protein signaling or other nucleotide-binding proteins. Furthermore, the ability of guanosine-rich sequences to form G-quadruplex structures in nucleic acids presents another compelling avenue. An 8-(allyloxy)guanosine (B1140762) analog, once incorporated into DNA or RNA, could modulate the formation and stability of these structures, thereby influencing gene expression or telomere maintenance.

| Analog Class | Known/Potential Mechanism | Biological Target | Future Research Direction |

| 8-Alkoxy/Hydroxy-guanosines | Immune stimulation | Toll-like Receptor 7 (TLR7) nih.gov | Elucidating the structure-activity relationship for TLR7 vs. TLR8 selectivity; identifying downstream signaling effectors. chemrxiv.orgresearchgate.net |

| 8-Amino-guanosines | Induction of cell differentiation | Unknown/Multiple | Identifying the specific kinases or transcription factors involved in the differentiation pathway. nih.gov |

| 8-Aryl-guanosines | G-quadruplex stabilization | Telomeric DNA, RNA G-quadruplexes | Investigating the impact of C8-substituent size and electronics on quadruplex topology and stability. researchgate.net |

| General 8-Substituted Analogs | Competitive inhibition of enzymes | Purine-binding enzymes (e.g., kinases, polymerases) | Screening against panels of nucleotide-dependent enzymes to identify novel targets. |

Advanced Applications in Molecular Diagnostics and Bioimaging

The unique chemical structure of 8-(allyloxy)guanosine makes it an excellent candidate for development into sophisticated tools for molecular diagnostics and bioimaging. The nucleoside scaffold can act as a targeting moiety for specific biological environments, while the allyl group provides a versatile chemical handle for conjugation.

Future research could focus on transforming these analogs into fluorescent probes. By attaching a fluorophore to the allyl group, researchers could create probes to visualize processes like TLR7 trafficking in endosomes or to monitor the formation of G-quadruplexes in living cells. researchgate.netnih.govacs.org Similarly, the allyl group can be used to attach chelating agents for radiometals, enabling the development of novel radiotracers for Positron Emission Tomography (PET) imaging. radiologykey.comnih.govnih.gov A PET tracer based on an 8-substituted guanosine analog could allow for the non-invasive imaging of immune cell activation in tumors or sites of infection, providing critical diagnostic information and monitoring therapeutic responses. austinpublishinggroup.commdanderson.org

| Application Area | Proposed Modification | Target Process/Molecule | Potential Impact |

| Fluorescence Microscopy | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the allyl group. | TLR7 localization, RNA/DNA G-quadruplexes. researchgate.netnih.gov | Real-time visualization of receptor dynamics and nucleic acid secondary structures in living cells. |

| PET Imaging | Conjugation of a chelator (e.g., DOTA) for radiolabeling with ⁶⁸Ga or ⁶⁴Cu. nih.gov | Activated T-cells, macrophages expressing TLR7. | Non-invasive monitoring of immune responses to vaccines, immunotherapies, or infections. radiologykey.com |

| Diagnostic Assays | Immobilization onto a solid support via the allyl group for use in affinity pulldown assays. | Proteins that bind 8-substituted guanosines. | Identification of novel protein interactors and potential drug targets. |

| Flow Cytometry | Creation of fluorescently-labeled multivalent probes. | Specific immune cell subsets expressing target receptors. | High-throughput quantification and characterization of immune cells from clinical samples. |

Integration with Emerging Technologies in Chemical and Synthetic Biology

The allyl group in 8-(allyloxy)guanosine is not merely a substituent; it is a gateway to a host of modern chemical biology techniques, most notably "click chemistry." The carbon-carbon double bond of the allyl group can readily participate in reactions like the thiol-ene reaction, providing a highly efficient and bio-orthogonal method for attaching other molecules. rsc.org

This capability positions 8-(allyloxy)guanosine and its deprotected form as powerful building blocks for synthetic biology. Future research should explore the enzymatic incorporation of 8-(allyloxy)guanosine triphosphate into RNA by polymerases. The resulting allyl-modified RNA could then be functionalized post-transcriptionally using click chemistry to attach a wide array of payloads, including fluorescent dyes, affinity tags, or therapeutic agents. sciengine.comnih.govacs.org This would enable precise RNA labeling for imaging, tracking, and structure-function studies within the complex cellular environment. This strategy could also be applied to the construction of novel DNA- and RNA-based nanomaterials and sophisticated bioconjugates with tailored properties. researchgate.net

Design of Next-Generation Nucleoside Scaffolds for Mechanistic Studies

While 8-(allyloxy)guanosine is a promising scaffold, the future lies in the rational design of next-generation nucleosides that combine its key features with other structural modifications. This approach will yield highly specialized molecular tools for dissecting complex biological mechanisms with greater precision.

Future design strategies should explore modifications to both the nucleobase and the sugar moiety. For example, combining the 8-allyloxy group with a locked nucleic acid (LNA) sugar conformation could create a high-affinity probe for specific RNA sequences. Alternatively, creating carbocyclic or acyclic versions of 8-(allyloxy)guanosine could enhance metabolic stability or alter the binding mode to target proteins. By systematically altering the scaffold and studying the resulting structure-activity relationships (SAR), researchers can develop compounds with fine-tuned properties, such as enhanced cell permeability, improved target selectivity (e.g., TLR7 vs. TLR8), or controlled release of the active molecule, thereby creating superior probes for mechanistic investigations. nih.govresearchgate.net

Q & A

Q. Table 1. Comparative Stability of this compound Under Various Conditions

Q. Table 2. Key NMR Assignments for this compound

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|

| Acetyl CH3 | 2.10–2.35 | Singlet | C=O (170–175 ppm) |

| Allyl CH2 | 4.60–4.80 | Doublet | C8 (140 ppm) |

| H8 | 7.90 | Singlet | C4 (155 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.